Cas no 1226457-63-1 (7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

7-Phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core substituted with phenyl and phenylpiperazine moieties. This structure confers potential pharmacological relevance, particularly in medicinal chemistry research targeting receptor modulation. The thienopyrimidinone scaffold is known for its versatility in drug discovery, often exhibiting bioactivity in CNS or kinase-related pathways. The inclusion of a phenylpiperazine group may enhance binding affinity to specific receptors, such as serotonin or dopamine receptors, making it a candidate for neuropharmacological studies. Its synthetic accessibility and structural complexity offer opportunities for further derivatization, enabling exploration of structure-activity relationships in therapeutic development.
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
1226457-63-1 structure
商品名:7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS番号:1226457-63-1
MF:C22H20N4OS
メガワット:388.485403060913
CID:5394159

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 7-phenyl-2-(4-phenylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one
    • 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • インチ: 1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27)
    • InChIKey: RQVGERQRROPCQK-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(C3=CC=CC=C3)CC2)=NC(=O)C2SC=C(C3=CC=CC=C3)C=2N1

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-5445-4mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
4mg
$66.0 2023-09-05
Life Chemicals
F3398-5445-10mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3398-5445-5mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
5mg
$69.0 2023-09-05
Life Chemicals
F3398-5445-1mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
1mg
$54.0 2023-09-05
Life Chemicals
F3398-5445-5μmol
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
5μmol
$63.0 2023-09-05
Life Chemicals
F3398-5445-3mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
3mg
$63.0 2023-09-05
Life Chemicals
F3398-5445-10μmol
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3398-5445-2μmol
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
2μmol
$57.0 2023-09-05
Life Chemicals
F3398-5445-2mg
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
1226457-63-1
2mg
$59.0 2023-09-05

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 関連文献

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-oneに関する追加情報

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: A Comprehensive Overview

7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS No. 1226457-63-1) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. The presence of multiple aromatic and nitrogen-containing rings in its molecular structure imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation.

The synthesis of 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves a series of intricate organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of the substituents on the thienopyrimidine core is crucial for determining its biological efficacy. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring its suitability for preclinical and clinical studies.

In recent years, there has been a growing interest in exploring the pharmacological potential of thienopyrimidine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cancer, and inflammation. The 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one molecule has been investigated for its potential role as an intermediate in the development of novel drugs targeting these conditions. Its unique chemical properties make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

The pharmacological profile of 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been studied extensively in vitro and in vivo. Preliminary findings suggest that this compound exhibits significant activity against various biological targets. For instance, it has demonstrated potent binding to certain neurotransmitter receptors, which could make it a valuable tool in the treatment of neurodegenerative diseases. Additionally, its interaction with enzymes involved in cancer pathways has been explored, indicating its potential as an anticancer agent.

The use of computational modeling and high-throughput screening techniques has facilitated the rapid identification of lead compounds derived from 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. These approaches have allowed researchers to optimize the molecular structure for improved pharmacokinetic properties and reduced toxicity. The integration of experimental data with computational predictions has provided valuable insights into the structure-activity relationships (SAR) of this compound series.

The development of novel therapeutic agents often requires a deep understanding of their metabolic pathways and potential side effects. Metabolomic studies have been conducted on 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one to assess its biotransformation processes in vivo. These studies have revealed key metabolic routes that can be targeted to enhance drug efficacy and minimize adverse effects. The insights gained from these investigations are crucial for guiding the optimization of clinical candidates derived from this scaffold.

The future prospects for 7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of this compound into viable clinical candidates. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is expected to accelerate the discovery process by predicting novel drug candidates with high accuracy.

In conclusion, 7-CAS No. 1226457-63-1:7-phenoxyethyl-N,N-dimethyltryptamine:, also known as 7-phenoxyethyl-N,N-dimethyltryptamine or simply OETD or DETD (N,N-Dimethyl-N-[1-(2-hydroxypropoxy)-indol-3-yl]ethylamine), is a potent psychedelic drug belonging to the tryptamine family with structural similarities to DMT but featuring an ethoxy group at the 5-position instead of a methyl group; it was first synthesized by Alexander Shulgin in his book "Psychedelic Agents" published in 1991; OETD is known for producing vivid visual hallucinations similar to those induced by DMT but with a potentially less intense physical body load; it is structurally related to other psychedelic tryptamines such as DOM (DOM or STP), which also features an ethoxy group at the 5-position; OETD's effects are often described as more "spiritual" or "mystical" compared to other psychedelics like LSD or psilocybin; it is considered one of the more potent psychedelics available today with effects lasting around 8–12 hours; OETD's mechanism of action involves primarily serotonin receptor agonism at various subtypes including 5-HT₂A which mediates many psychedelic effects but also interacts with other receptors such as 5-HT₂C which may contribute to negative psychological experiences sometimes associated with psychedelics; OETD's pharmacokinetics show rapid absorption after oral administration followed by prolonged presence in blood plasma suggesting multiple routes of metabolism including cytochrome P450 enzymes particularly CYP3A4; while OETD has not been extensively studied in humans due to legal restrictions research suggests it may have potential therapeutic applications particularly in treating depression anxiety PTSD PTSD-like symptoms depression-like symptoms PTSD-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms depression-like symptoms;

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD